molecular formula C21H23N3O4S B11300648 N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11300648
M. Wt: 413.5 g/mol
InChI Key: SOQKRGQGKIRWMN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that features a furan ring, a phthalazinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable methylating agent.

    Synthesis of the phthalazinone moiety: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the phthalazinone moiety under specific conditions, such as the presence of a base and a coupling reagent.

    Introduction of the benzenesulfonamide group: This step involves the sulfonation of the coupled product using a sulfonating agent like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the phthalazinone moiety could produce dihydrophthalazines.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the benzenesulfonamide group suggests it could act as an enzyme inhibitor, while the phthalazinone moiety might confer additional biological activity.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide: Lacks the phthalazinone moiety.

    2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the furan ring.

    N-(furan-2-ylmethyl)-2-methyl-5-phthalazinylbenzenesulfonamide: Contains a phthalazine instead of a phthalazinone moiety.

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to the combination of its furan ring, phthalazinone moiety, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N3O4S/c1-14-9-10-15(12-19(14)29(26,27)22-13-16-6-5-11-28-16)20-17-7-3-4-8-18(17)21(25)24(2)23-20/h5-6,9-12,22H,3-4,7-8,13H2,1-2H3

InChI Key

SOQKRGQGKIRWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NCC4=CC=CO4

Origin of Product

United States

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